N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide
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Overview
Description
N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that combines methanesulfonyl, methoxyphenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of Methanesulfonyl Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate amine to form the methanesulfonyl intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate.
Addition of the Phenylethyl Group: The final step involves the addition of the phenylethyl group through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of N2-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide undergoes various chemical reactions, including:
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Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(15-7-5-4-6-8-15)19-18(21)13-20(25(3,22)23)16-9-11-17(24-2)12-10-16/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLEHPCVBLMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387475 |
Source
|
Record name | N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-75-6 |
Source
|
Record name | N~2~-(Methanesulfonyl)-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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